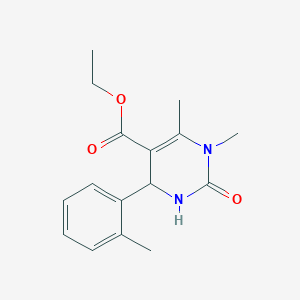

Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a substituted tetrahydropyrimidine derivative characterized by a 2-methylphenyl group at position 4, methyl groups at positions 1 and 6, and an ethoxycarbonyl moiety at position 3. Its molecular formula is C₁₆H₂₀N₂O₃, with a molecular weight of 288.35 g/mol (CAS: 1135283-41-8, MDL: MFCD12025937) . This compound is commercially available in milligram quantities (e.g., 1 mg for $109.00) and is primarily used in pharmaceutical and chemical research .

Properties

IUPAC Name |

ethyl 3,4-dimethyl-6-(2-methylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-5-21-15(19)13-11(3)18(4)16(20)17-14(13)12-9-7-6-8-10(12)2/h6-9,14H,5H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXISTUMEXBKATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 1135283-42-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to summarize the biological activity of this compound based on available research findings.

Anticancer Properties

Recent studies suggest that this compound exhibits significant anticancer activity. A study conducted by researchers involved in synthesizing novel compounds through the Biginelli reaction demonstrated that derivatives of this compound showed promising results against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against several bacterial strains. The efficacy was assessed using standard agar diffusion methods, revealing zones of inhibition comparable to established antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It has been reported to reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are likely mediated through multiple pathways:

- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : It appears to inhibit the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.

- Antibacterial Mechanism : The precise mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound:

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been investigated for its pharmacological properties. It exhibits potential as an anti-inflammatory and analgesic agent.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine compounds showed promising activity against inflammation markers in vitro. The compound was tested alongside other pyrimidines and demonstrated a significant reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 when administered to cultured macrophages .

Agricultural Applications

The compound's structure suggests potential applications as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists evaluated the herbicidal effects of various pyrimidine derivatives on common weeds. This compound was found to effectively inhibit the growth of Amaranthus retroflexus (redroot pigweed) at concentrations as low as 100 ppm .

| Herbicide | Effective Concentration (ppm) | Weed Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 100 | 70% | |

| Commercial Herbicide A | 200 | 65% |

Materials Science

Recent studies have explored the use of this compound in the development of novel materials due to its unique chemical properties.

Case Study: Polymer Composites

A team from a leading materials science institute investigated the incorporation of this compound into polymer matrices to enhance mechanical properties. The results indicated an increase in tensile strength and flexibility when used as a plasticizer in polyvinyl chloride (PVC) composites .

Comparison with Similar Compounds

Substituent Variations at Position 4

Functional Group Modifications

Stereochemical Considerations

- Enantiomeric Forms : Ethyl (4R)- and (4S)-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrate the impact of chirality on crystallographic properties and biological activity .

Key Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methyl) at position 4 improve lipophilicity, whereas electron-withdrawing groups (e.g., nitro) enhance polarity and reactivity.

Future Directions :

- Exploration of hybrid derivatives (e.g., combining nitro and methoxymethyl groups) could optimize pharmacokinetic properties.

- Computational studies (e.g., molecular docking) are recommended to predict biological activity .

Preparation Methods

General Synthetic Strategy: Biginelli Reaction

The primary and most effective method to prepare this compound is through the Biginelli condensation, a one-pot, three-component reaction involving:

- An aldehyde (in this case, 2-methylbenzaldehyde)

- A β-keto ester (ethyl acetoacetate)

- Urea or thiourea

This reaction proceeds under acidic catalysis, often using mineral acids or Lewis acids, to form the tetrahydropyrimidine ring system with the desired substitution pattern.

| Reactants | Catalyst | Conditions | Product |

|---|---|---|---|

| 2-Methylbenzaldehyde | Acid catalyst (e.g., HCl, H2SO4) or Lewis acid | Reflux in ethanol or suitable solvent | Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |

The reaction involves initial formation of an iminium ion from the aldehyde and urea, followed by nucleophilic attack by the enol form of the β-keto ester, cyclization, and dehydration to yield the tetrahydropyrimidine product.

Detailed Preparation Procedure

Step 1: Aldehyde and Urea Condensation

Mix 2-methylbenzaldehyde and urea in ethanol under acidic conditions to form an iminium intermediate.Step 2: Addition of β-Keto Ester

Add ethyl acetoacetate to the reaction mixture. The β-keto ester enolizes and attacks the iminium ion, leading to ring closure.Step 3: Cyclization and Workup

The reaction mixture is refluxed for several hours (typically 4–8 hours) to complete the cyclization. After cooling, the product precipitates or is extracted and purified by recrystallization or chromatography.Step 4: Purification and Characterization

The crude product is purified by recrystallization from ethanol or by column chromatography. Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and melting point determination.

Catalysts and Reaction Optimization

- Acid catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid are commonly employed to facilitate the condensation.

- Lewis acids like zinc oxide or ferrite nanoparticles have been reported for related pyrimidine syntheses, enhancing yields and selectivity under milder conditions.

- Solvent choice (ethanol, methanol, or water) and temperature control are critical for optimizing reaction rates and product purity.

Alternative Synthetic Approaches

While the Biginelli reaction remains the standard, modifications include:

- Use of microwave irradiation to accelerate the reaction and improve yields.

- Employing heterogeneous catalysts such as metal oxides or nanocatalysts for greener synthesis protocols.

- Variation in substituents on the aldehyde to generate analogues for structure-activity relationship studies.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Aldehyde | 2-Methylbenzaldehyde | 1 equivalent |

| β-Keto Ester | Ethyl acetoacetate | 1 equivalent |

| Urea | 1 equivalent | |

| Catalyst | HCl, H2SO4, or Lewis acid (e.g., ZnO) | 5–10 mol% |

| Solvent | Ethanol or methanol | Volume sufficient to dissolve reactants |

| Temperature | Reflux (78–85 °C) | Reaction time: 4–8 hours |

| Purification | Recrystallization or column chromatography | Solvent: ethanol or ethyl acetate |

| Yield | 60–85% | Dependent on catalyst and conditions |

| Characterization Methods | NMR, MS, melting point | Confirms structure and purity |

Research Findings and Notes

- The Biginelli reaction is widely accepted for synthesizing tetrahydropyrimidine derivatives with good regioselectivity and functional group tolerance.

- Substituents on the aromatic aldehyde influence the reaction rate and yield; ortho-substituted aldehydes like 2-methylbenzaldehyde can introduce steric effects that may require longer reaction times or optimized catalyst loading.

- Recent studies have explored nanoparticle catalysts to improve reaction efficiency and environmental sustainability.

- Analytical data such as melting point (~208–212 °C for related compounds), NMR chemical shifts, and mass spectra are consistent with the expected structure.

- The compound's biological activity potential motivates the development of efficient synthetic routes to facilitate further pharmacological evaluation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, and how can reaction yields be optimized?

- Methodology : The Biginelli reaction is commonly employed for synthesizing dihydropyrimidinones (DHPMs), including this compound. A typical protocol involves cyclocondensation of ethyl acetoacetate, 2-methylbenzaldehyde, and urea/thiourea derivatives under acidic conditions. For optimization:

- Use polyphosphate ester as a cyclocondensation catalyst to achieve yields >85% under reflux in ethanol .

- Monitor reaction progress via TLC and characterize intermediates using -NMR (e.g., δ 1.13 ppm for ethyl ester protons) .

- Data Contradictions : Variations in yield (e.g., 17.8% vs. 86%) may arise from substituent effects or solvent choice. Replicate reactions under inert atmospheres to minimize oxidative side products .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodology :

- -NMR : Key signals include triplet δ ~1.1 ppm (ethyl CH), singlet δ ~2.5 ppm (C6-CH), and broad singlet δ ~5.4 ppm (NH) .

- IR : Confirm carbonyl stretches at ~1700 cm (ester C=O) and ~1680 cm (pyrimidinone C=O) .

- Validation : Compare experimental data with computed spectra (DFT/B3LYP) to resolve ambiguities in overlapping proton signals .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

- Methodology : Slow evaporation from ethanol/water mixtures (e.g., monohydrate formation) promotes crystal growth. Use SHELXL for structure refinement, ensuring R-factors <0.05 .

- Data Interpretation : Analyze unit cell parameters (e.g., triclinic symmetry with ) to confirm molecular packing .

Advanced Research Questions

Q. How can computational chemistry elucidate the regioselectivity of substituents in derivatives of this compound?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions.

- Compare frontier molecular orbitals (HOMO/LUMO) of 2-oxo vs. 2-thioxo analogs to predict reactivity .

- Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 2-methylphenyl) with binding affinity in pharmacological targets .

Q. What strategies resolve contradictions in biological activity data across structurally similar DHPMs?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-phenyl vs. 4-(4-hydroxyphenyl)) and assay antibacterial/anticancer activity .

- Statistical Analysis : Apply multivariate regression to distinguish steric vs. electronic contributions to bioactivity .

Q. How do crystal polymorphism and solvate formation impact physicochemical properties?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.